molecular formula C26H24N2O5 B13772672 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)- CAS No. 73283-17-7

4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)-

Cat. No.: B13772672
CAS No.: 73283-17-7
M. Wt: 444.5 g/mol
InChI Key: PURDMFVIWSWMME-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the 2-methylphenyl and 3,4,5-trimethoxyphenyl groups. Common reagents used in these reactions include anhydrous solvents, strong acids, and bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone derivatives.

    Substitution: Various substitution reactions can occur at the aromatic rings, introducing different substituents and altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

    Benzodiazepines: Structurally related compounds with known therapeutic applications.

    Isoquinolines: Another class of compounds with similar biological activities.

Uniqueness

4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)- stands out due to its unique combination of substituents, which confer specific properties and potential applications not found in other similar compounds. Its diverse reactivity and biological activities make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

73283-17-7

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

3-(2-methylphenyl)-2-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]quinazolin-4-one

InChI

InChI=1S/C26H24N2O5/c1-16-9-5-8-12-20(16)28-24(27-19-11-7-6-10-18(19)26(28)30)15-21(29)17-13-22(31-2)25(33-4)23(14-17)32-3/h5-14H,15H2,1-4H3

InChI Key

PURDMFVIWSWMME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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